molecular formula C11H12N2OS B12125934 4-(4-methoxyphenyl)-N-methylthiazol-2-amine

4-(4-methoxyphenyl)-N-methylthiazol-2-amine

Cat. No.: B12125934
M. Wt: 220.29 g/mol
InChI Key: MFCDHYYQUAUROS-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-N-methylthiazol-2-amine is an organic compound that features a thiazole ring substituted with a 4-methoxyphenyl group and an N-methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-methylthiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Substitution with 4-Methoxyphenyl Group: The thiazole ring is then substituted with a 4-methoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

    N-Methylation: The final step involves the methylation of the amine group on the thiazole ring. This can be done using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction reactions can target the thiazole ring or the methoxy group, depending on the conditions and reagents used.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(4-hydroxyphenyl)-N-methylthiazol-2-amine.

    Reduction: Formation of reduced thiazole derivatives or demethylated products.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxyphenyl)-N-methylthiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its aromatic and heterocyclic structure.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-methylthiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-thiazol-2-amine: Lacks the N-methyl group, which may affect its binding affinity and biological activity.

    4-(4-Hydroxyphenyl)-N-methylthiazol-2-amine: The hydroxy group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its reactivity and interactions.

    4-(4-Methoxyphenyl)-N-ethylthiazol-2-amine: The ethyl group may introduce steric hindrance, affecting the compound’s overall properties.

Uniqueness

4-(4-Methoxyphenyl)-N-methylthiazol-2-amine is unique due to the combination of its methoxyphenyl and N-methylthiazole moieties. This specific structure allows for distinct interactions and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-12-11-13-10(7-15-11)8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCDHYYQUAUROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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